molecular formula C17H12ClNO3 B11654492 (4Z)-2-(3-chlorophenyl)-4-(4-methoxybenzylidene)-1,3-oxazol-5(4H)-one

(4Z)-2-(3-chlorophenyl)-4-(4-methoxybenzylidene)-1,3-oxazol-5(4H)-one

Cat. No.: B11654492
M. Wt: 313.7 g/mol
InChI Key: OHBZXBNHGAAVHG-DHDCSXOGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4Z)-2-(3-CHLOROPHENYL)-4-[(4-METHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is a synthetic organic compound that belongs to the class of oxazoles. Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring. This particular compound features a chlorophenyl group and a methoxyphenylmethylidene group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-2-(3-CHLOROPHENYL)-4-[(4-METHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE typically involves the condensation of appropriate aldehydes and amines under controlled conditions. A common method includes:

    Starting Materials: 3-chlorobenzaldehyde and 4-methoxybenzylamine.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol.

    Procedure: The reactants are mixed and heated under reflux for several hours, followed by cooling and crystallization to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields.

Chemical Reactions Analysis

Types of Reactions

(4Z)-2-(3-CHLOROPHENYL)-4-[(4-METHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology

In biological research, it may be used to study enzyme interactions and receptor binding due to its unique structural features.

Medicine

Industry

In the industrial sector, it can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (4Z)-2-(3-CHLOROPHENYL)-4-[(4-METHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • (4Z)-2-(3-BROMOPHENYL)-4-[(4-METHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE
  • (4Z)-2-(3-FLUOROPHENYL)-4-[(4-METHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE

Uniqueness

The presence of the 3-chlorophenyl group and the 4-methoxyphenylmethylidene group makes this compound unique in terms of its reactivity and potential applications. These substituents can significantly influence the compound’s chemical behavior and biological activity.

Properties

Molecular Formula

C17H12ClNO3

Molecular Weight

313.7 g/mol

IUPAC Name

(4Z)-2-(3-chlorophenyl)-4-[(4-methoxyphenyl)methylidene]-1,3-oxazol-5-one

InChI

InChI=1S/C17H12ClNO3/c1-21-14-7-5-11(6-8-14)9-15-17(20)22-16(19-15)12-3-2-4-13(18)10-12/h2-10H,1H3/b15-9-

InChI Key

OHBZXBNHGAAVHG-DHDCSXOGSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C\2/C(=O)OC(=N2)C3=CC(=CC=C3)Cl

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC(=CC=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.